molecular formula C22H17ClFN3O2S2 B2544138 N-(4-chloro-2-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260995-43-4

N-(4-chloro-2-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2544138
CAS No.: 1260995-43-4
M. Wt: 473.97
InChI Key: ZPKSPABSSHLYEL-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidinone derivative featuring a sulfanylacetamide linker and substituted aryl groups. Its structure includes:

  • Thieno[3,2-d]pyrimidin-4-one core: A bicyclic heterocyclic system known for its role in kinase inhibition and antimicrobial activity .
  • 3-(3,5-Dimethylphenyl) substituent: A lipophilic aromatic group that may enhance binding to hydrophobic enzyme pockets.
  • N-(4-Chloro-2-fluorophenyl)acetamide: An electron-deficient aryl group with halogen substituents (Cl, F) that influence electronic properties and metabolic stability.
  • Sulfanyl (S–) linker: Facilitates hydrogen bonding and contributes to conformational flexibility .

The compound’s molecular formula is C₂₂H₁₇ClFN₃O₂S₂, with a molecular weight of 474.0 g/mol . Key physicochemical properties include 1 H-bond donor and 6 H-bond acceptors, critical for solubility and target interactions .

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O2S2/c1-12-7-13(2)9-15(8-12)27-21(29)20-18(5-6-30-20)26-22(27)31-11-19(28)25-17-4-3-14(23)10-16(17)24/h3-10H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKSPABSSHLYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Modifications

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) H-Bond Donors/Acceptors
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-(3,5-Dimethylphenyl), N-(4-chloro-2-fluorophenyl) 474.0 1 / 6
2-{[3-(3,5-Difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide Thieno[3,2-d]pyrimidin-4-one 3-(3,5-Difluorophenyl), N-(2,5-dimethoxyphenyl) 498.4 1 / 7
2-{[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidin-4-one (6,7-dihydro) 3-(4-Chlorophenyl), N-(2-trifluoromethylphenyl) 507.9 1 / 6
  • The 6,7-dihydro modification () introduces partial saturation, which may enhance solubility but reduce planarity and π-π stacking interactions.

Aryl Group Variations

Compound Name Aryl Substituents Electronic Effects Biological Implications
Target Compound 4-Chloro-2-fluorophenyl Strong electron-withdrawing (Cl, F) Increased metabolic stability and rigidity
N-(3,5-Dimethylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide 3,5-Dimethylphenyl (electron-donating) Moderate electron-donating (CH₃) Enhanced hydrophobic interactions
N-(2-Chloro-4-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide 2-Chloro-4-fluorophenyl, 7-(4-methylphenyl) Mixed electronic effects (Cl, F, CH₃) Balanced lipophilicity and target engagement
  • Key Observations: 3,5-Dimethylphenyl () improves hydrophobic interactions but may reduce solubility compared to halogenated analogs.

Linker and Functional Group Comparisons

Compound Name Linker/Functional Group Role in Bioactivity
Target Compound Sulfanylacetamide (–S–CH₂–CO–NH–) Facilitates hydrogen bonding and flexibility
N-(4-Sulfamoylphenyl)-2-cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]acetamide (13b) Cyano-hydrazinylidene Introduces tautomerism for pH-dependent activity
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Diaminopyrimidinyl sulfanyl Enhances base-pairing with nucleic acids
  • Key Observations: The sulfanylacetamide linker in the target compound balances flexibility and hydrogen-bonding capacity, whereas cyano-hydrazinylidene groups () may introduce redox-sensitive properties.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , involving coupling of diazonium salts or cyclocondensation reactions .
  • Structure-Activity Relationship (SAR) :
    • Halogenated aryl groups (Cl, F) correlate with improved metabolic stability and kinase inhibition .
    • 3,5-Dimethylphenyl substituents enhance selectivity for hydrophobic binding sites but may limit solubility .
  • Computational Predictions : Molecular similarity analysis () suggests the target compound shares >70% structural similarity with and analogs, implying overlapping biological targets .

Q & A

Q. Example Crystallographic Data :

ParameterValue (from analogous compounds )
Space groupP2₁/c
a, b, c (Å)18.220, 8.118, 19.628
β (°)108.76
R₁ (all data)0.050

Advanced: How can structure-activity relationships (SAR) guide further modifications?

Answer:
Key structural insights from analogues:

  • Thienopyrimidinone Core : 3,5-Dimethylphenyl at position 3 enhances kinase selectivity (e.g., CK1δ vs. CDK2) .
  • Sulfanyl Linker : Replacing sulfur with oxygen reduces potency (ΔIC₅₀ = 10-fold), suggesting critical H-bonding with catalytic lysine residues .
  • Acetamide Substituents : Fluorine at the 4-chloro-2-fluorophenyl group improves metabolic stability in microsomal assays .

Q. Suggested Modifications :

  • Introduce electron-withdrawing groups (e.g., CF₃) on the phenyl ring to enhance target affinity.
  • Explore bioisosteres (e.g., pyridine for benzene) to improve solubility .

Advanced: How should contradictory bioactivity data across studies be analyzed?

Answer:
Discrepancies often arise from assay conditions or impurity profiles:

  • Assay Variability : Normalize data to internal controls (e.g., % inhibition relative to vehicle) and validate using orthogonal methods (e.g., SPR vs. enzymatic assays) .
  • Impurity Profiling : Use HPLC-MS to rule out byproducts (e.g., oxidized sulfanyl to sulfoxide).
  • Structural Confirmation : Re-examine crystallographic data (e.g., tautomerism in the pyrimidinone ring) .

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